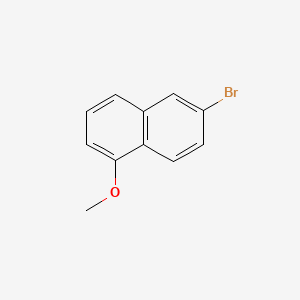

6-Bromo-1-methoxynaphthalene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRSSNLRBLWLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203325 | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54828-63-6 | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54828-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054828636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 1 Methoxynaphthalene and Positional Isomers

A Stepping Stone to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

One of the most significant applications of a close isomer, 2-bromo-6-methoxynaphthalene (B28277), is in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952). tandfonline.comtandfonline.comgoogle.com While not a direct precursor, the synthesis of naproxen often involves intermediates that are structurally related to 6-bromo-1-methoxynaphthalene, highlighting the importance of this class of compounds in NSAID production. tandfonline.comtandfonline.com The general synthetic strategies for NSAIDs often involve the construction of a substituted naphthalene (B1677914) core, for which bromo-methoxynaphthalene derivatives are invaluable. mdpi.comnih.gov

The synthesis of nabumetone, another NSAID, also utilizes 2-bromo-6-methoxynaphthalene, which is prepared from 6-bromo-2-naphthol. tandfonline.comtandfonline.comsigmaaldrich.comgoogle.com This underscores the role of brominated methoxynaphthalenes as crucial intermediates in the large-scale production of important pharmaceuticals. tandfonline.comtandfonline.com

| NSAID | Related Bromo-methoxynaphthalene Intermediate | Reference |

| Naproxen | 2-Bromo-6-methoxynaphthalene | tandfonline.com, tandfonline.com, google.com |

| Nabumetone | 2-Bromo-6-methoxynaphthalene | tandfonline.com, tandfonline.com, sigmaaldrich.com, google.com |

A Scaffold for Novel Therapeutic Agents

The derivatization of this compound opens doors to the discovery of new potential therapeutic agents. The bromine atom provides a reactive site for introducing a wide array of functional groups through cross-coupling reactions, allowing chemists to explore a vast chemical space. These modifications can lead to compounds with enhanced biological activity or novel pharmacological profiles.

For example, the introduction of different substituents at the bromine position can modulate the compound's interaction with biological targets. This approach is central to medicinal chemistry, where the systematic modification of a lead compound is used to optimize its therapeutic properties. The naphthalene core of this compound provides a rigid scaffold that can be decorated with various functional groups to create libraries of compounds for high-throughput screening and drug discovery efforts.

Contributions to Materials Science and Specialty Chemicals

The utility of 6-bromo-1-methoxynaphthalene extends beyond the pharmaceutical realm into the fields of materials science and the production of specialty chemicals.

The ability to incorporate this molecule into larger polymeric structures or to use it as a precursor for dyes and pigments makes it a valuable commodity in the chemical industry. The bromine atom can be used as a handle for polymerization reactions, leading to the creation of novel polymers with specific optical or electronic properties.

In the realm of specialty chemicals, this compound can be transformed into a variety of other naphthalene (B1677914) derivatives that serve as building blocks for more complex products. Its stable aromatic core and reactive functional groups make it a reliable starting material for multi-step syntheses in various industrial applications.

Advanced Spectroscopic Characterization and Computational Investigations of 6 Bromo 1 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the unambiguous structure determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive map of the molecular structure can be constructed.

The ¹H NMR spectrum of 6-bromo-1-methoxynaphthalene, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

In a typical 400 MHz ¹H NMR spectrum, the following proton signals are observed:

A singlet for the methoxy (B1213986) group (–OCH₃) protons appears around δ 3.89 ppm.

The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The proton at the H-5 position resonates as a doublet at approximately δ 7.89 ppm with a coupling constant (J) of 8.5 Hz.

The H-8 proton appears as a doublet at δ 7.63 ppm, also with a J value of 8.5 Hz.

A multiplet observed between δ 7.47–7.35 ppm corresponds to the H-2, H-3, and H-4 protons.

The H-7 proton is observed as a doublet at δ 7.16 ppm with a smaller coupling constant of 2.0 Hz.

These chemical shifts and coupling constants provide a detailed map of the proton environments within the molecule.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.89 | Singlet | N/A |

| H-5 | 7.89 | Doublet | 8.5 |

| H-8 | 7.63 | Doublet | 8.5 |

| H-2, H-3, H-4 | 7.47–7.35 | Multiplet | N/A |

| H-7 | 7.16 | Doublet | 2.0 |

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton. In a 100 MHz ¹³C NMR spectrum, the carbon atoms of this compound exhibit distinct chemical shifts.

Key signals include:

The carbon of the methoxy group (–OCH₃) resonates at a characteristic chemical shift.

The carbon atom attached to the methoxy group (C-1) appears at approximately δ 156.2 ppm.

The carbon atom bonded to the bromine (C-6) is found at around δ 133.8 ppm.

The remaining aromatic carbons resonate in the region of δ 128.9–122.4 ppm.

The precise chemical shifts are influenced by the electronic effects of the substituents, with the electronegative oxygen and bromine atoms significantly affecting the shielding of adjacent carbon nuclei.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 156.2 |

| C-6 | 133.8 |

| Other Aromatic Carbons | 128.9–122.4 |

To further refine the structural assignment, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to trace the connectivity within the naphthalene (B1677914) ring system. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons with the directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.comipb.pt This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at δ 3.89 ppm would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range (two- or three-bond) correlations between protons and carbons. youtube.comipb.pt This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the methoxy protons would show an HMBC correlation to the C-1 carbon.

While specific 2D NMR data for this compound is not widely published, the application of these techniques is a standard and powerful methodology for confirming its structure.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. researchgate.net

Key absorptions include:

C-H stretching (methoxy group) : Around 2950 cm⁻¹.

C=C aromatic stretching : Approximately 1590 cm⁻¹.

C-O-C asymmetric stretching : Near 1250 cm⁻¹.

These bands are indicative of the presence of the methoxy group and the aromatic naphthalene core. The FT-IR spectrum is a valuable tool for confirming the presence of these key structural features. surfacesciencewestern.com

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (methoxy) | ~2950 |

| C=C aromatic stretching | ~1590 |

| C-O-C asymmetric stretching | ~1250 |

FT-Raman spectroscopy provides complementary information to FT-IR. surfacesciencewestern.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the C-C stretching vibrations of the naphthalene ring system.

A detailed vibrational analysis often involves comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations to assign all the normal modes of vibration. scispace.comscialert.net While a comprehensive FT-Raman analysis for this specific compound is not extensively documented in readily available literature, it remains a powerful technique for a complete vibrational characterization.

Interpretation of Characteristic Vibrational Modes

The vibrational spectrum of this compound, analyzed through Fourier-transform infrared (FT-IR) and Raman spectroscopy, reveals distinct modes associated with its constituent functional groups and the naphthalene core. While detailed experimental and computational studies specifically for the 6-bromo-1-methoxy isomer are limited, a comprehensive interpretation can be derived from the analysis of the parent molecule, 1-methoxynaphthalene, and the closely related isomer, 2-bromo-6-methoxynaphthalene (B28277). nih.govnih.gov

Key absorptions in the IR spectrum of this compound have been identified at approximately 2950 cm⁻¹ for the C-H stretching of the methoxy group, 1590 cm⁻¹ for the C=C aromatic stretching, and 1250 cm⁻¹ for the asymmetric C-O-C stretching. A more detailed assignment of the vibrational modes can be extrapolated from computational and experimental studies on its isomer, 2-bromo-6-methoxynaphthalene. nih.gov

The C-H stretching vibrations of the naphthalene ring are typically observed in the 3100-3000 cm⁻¹ region. The methoxy group exhibits characteristic vibrations, including the asymmetric and symmetric stretching and deformation modes. The C-O stretching vibrations of aromatic ethers are strong and appear in the 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric) regions. The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region, typically around 500-600 cm⁻¹.

Interactive Table 1: Characteristic Vibrational Modes of Substituted Naphthalenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected in this compound |

| Aromatic C-H Stretch | 3100-3000 | Present |

| Methoxy C-H Stretch | 2950-2850 | Present, observed around 2950 cm⁻¹ |

| Aromatic C=C Stretch | 1625-1440 | Present, observed around 1590 cm⁻¹ |

| Methoxy C-O-C Asymmetric Stretch | 1270-1230 | Present, observed around 1250 cm⁻¹ |

| Methoxy C-O-C Symmetric Stretch | 1050-1010 | Present |

| C-Br Stretch | 600-500 | Present |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are dictated by the π-electron system of the naphthalene core, which is perturbed by the methoxy and bromine substituents.

The UV-Vis spectrum of naphthalene derivatives is characterized by transitions to excited singlet states (S₁ and S₂). For 1-methoxynaphthalene, the parent compound, these transitions are observed around 290 nm and 320 nm. The introduction of a bromine atom at the 6-position is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the chromophore and the heavy-atom effect.

A detailed study on the isomer 2-bromo-6-methoxynaphthalene in DMSO as a solvent revealed absorption bands at 331 nm, 318 nm, and 286 nm. nih.gov These are attributed to π→π* transitions within the naphthalene ring system. It is anticipated that this compound would exhibit a similar absorption profile. The methoxy group acts as an auxochrome, an electron-donating group that increases the intensity and wavelength of the absorption maxima. The bromine atom, also an auxochrome, further influences these transitions.

The fluorescence lifetime is a crucial parameter that describes the average time a molecule spends in the excited state before returning to the ground state. For many naphthalene derivatives, lifetimes are in the nanosecond range. The presence of a bromine atom can, in some cases, lead to a decrease in fluorescence quantum yield and a shorter lifetime due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, without experimental data, the precise fluorescence lifetime of this compound remains to be determined.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₁₁H₉BrO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, thereby confirming the molecular formula. uci.edu The monoisotopic mass of the isomer 2-bromo-6-methoxynaphthalene has been computed to be 235.98368 Da. nih.gov

Interactive Table 2: Theoretical Isotopic Masses for this compound (C₁₁H₉BrO)

| Isotope Combination | Theoretical Mass (Da) |

| ¹²C₁₁¹H₉⁷⁹Br¹⁶O | 235.98368 |

| ¹²C₁₁¹H₉⁸¹Br¹⁶O | 237.98163 |

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in two peaks for the molecular ion (and any bromine-containing fragments) separated by two m/z units, with an intensity ratio of approximately 1:1. youtube.com

The molecular ion peak for this compound is expected at m/z 236 and 238. Common fragmentation pathways for this molecule include the loss of the bromine atom and the loss of the methoxy group. The loss of a bromine radical would lead to a fragment ion at m/z 157. The loss of the methoxy radical (·OCH₃) would result in a fragment ion at m/z 205 and 207, while the loss of formaldehyde (B43269) (CH₂O) from the methoxy group is also a possible fragmentation pathway for methoxy-substituted aromatic compounds.

Computational Chemistry Studies on this compound

Computational chemistry serves as a powerful tool for elucidating the molecular properties of this compound at an atomic level. These theoretical investigations provide a framework for understanding its geometry, electronic behavior, and reactivity, which complements experimental findings.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized geometry and electronic properties of molecules. For aromatic systems like naphthalene derivatives, the B3LYP functional combined with a comprehensive basis set such as 6-311++G(d,p) is commonly used to achieve a balance between accuracy and computational cost. nih.gov This method calculates the molecule's electron density to derive its energy and, by finding the minimum energy conformation, predicts stable geometrical parameters.

The optimization process yields precise bond lengths and bond angles. For the related isomer 2-bromo-6-methoxynaphthalene, DFT calculations have been used to determine these parameters, providing a reliable model of its three-dimensional structure. nih.gov These calculated values are crucial for understanding the steric and electronic effects of the bromine and methoxy substituents on the naphthalene core.

Table 1: Selected Optimized Geometrical Parameters (Calculated) (Note: Data presented is for the isomer 2-bromo-6-methoxynaphthalene as a representative example)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-Br | 1.918 |

| Bond Length | C-O | 1.365 |

| Bond Length | O-CH3 | 1.423 |

| Bond Angle | C-C-Br | 120.5 |

| Bond Angle | C-C-O | 125.1 |

| Bond Angle | C-O-C | 117.8 |

This interactive table is based on representative data from computational studies on a closely related isomer.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. journalijar.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. journalijar.com Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For the isomer 2-bromo-6-methoxynaphthalene (2BMN), DFT calculations determined a HOMO-LUMO energy gap of 4.208 eV, which points to a high degree of stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Note: Data presented is for the isomer 2-bromo-6-methoxynaphthalene)

| Parameter | Energy (eV) |

| E_HOMO | -5.986 |

| E_LUMO | -1.778 |

| Energy Gap (ΔE) | 4.208 |

This interactive table is based on data from reference researchgate.net.

Quantum chemical methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. Vibrational spectroscopy (FT-IR and FT-Raman) is a key application. DFT calculations can compute the harmonic vibrational frequencies of a molecule in its optimized state. scispace.com However, these theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct this, the calculated wavenumbers are typically multiplied by a scaling factor (e.g., 0.967) to improve agreement with experimental spectra. nih.gov

For the related compound 1-methoxynaphthalene, studies have shown excellent correlation between scaled B3LYP/6-31G(d,p) calculated frequencies and experimental FT-IR and FT-Raman data. scispace.com This allows for precise assignment of vibrational modes, such as C-H, C-O, and aromatic C-C stretching and bending vibrations. scispace.com Similar analyses on 2-bromo-6-methoxynaphthalene have also been successfully performed. nih.govresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Note: Data presented is for the isomer 2-bromo-6-methoxynaphthalene)

| Assignment | Experimental FT-IR | Calculated (Scaled) |

| C-H Stretch (Aromatic) | 3065 | 3068 |

| C-H Stretch (Methyl) | 2960 | 2962 |

| C=C Stretch (Aromatic) | 1626 | 1627 |

| C-O Stretch | 1259 | 1258 |

This interactive table is based on representative data from computational studies on a closely related isomer.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. scispace.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow/Orange: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. nih.gov

Blue: Regions of positive potential, electron-poor. These areas are prone to nucleophilic attack, typically found around hydrogen atoms attached to electronegative atoms. nih.gov

Green: Regions of neutral or near-zero potential. nih.gov

To provide a more quantitative measure of local reactivity, chemists employ reactivity descriptors derived from DFT, such as Fukui functions. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. bas.bg It helps to pinpoint the most reactive sites for different types of reactions:

Nucleophilic Attack: The site is identified by the maximum value of f+(r).

Electrophilic Attack: The site is identified by the maximum value of f-(r).

Radical Attack: The site is identified by the maximum value of f0(r). researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η). A higher softness value indicates greater reactivity. researchgate.net

Electronegativity (χ): The power of an atom to attract electrons, calculated as -(E_LUMO + E_HOMO) / 2.

Studies on the isomer 2-bromo-6-methoxynaphthalene have utilized Fukui calculations to determine the electrophilic and nucleophilic areas of the molecule, providing a detailed picture of its chemical behavior. researchgate.net

Applications of 6 Bromo 1 Methoxynaphthalene in Advanced Organic Synthesis

Role in Materials Science and Specialty Chemical Production

Synthesis of Functional Polymers and Oligomers

The bifunctional nature of 6-Bromo-1-methoxynaphthalene, with its polymerizable bromo- and activating methoxy-substituted naphthalene (B1677914) ring, makes it a valuable monomer for the synthesis of functional polymers and oligomers. These materials often possess unique photophysical and electronic properties derived from the extended aromatic system of the naphthalene unit.

One of the primary methods for polymerizing this compound is through cross-coupling reactions, such as the Suzuki or Heck polycondensation. In these processes, the bromine atom provides a reactive site for the formation of carbon-carbon bonds with a suitable comonomer. For instance, in a Suzuki polycondensation, the corresponding boronic acid or ester of this compound can be reacted with a dihaloaromatic compound, or vice-versa, in the presence of a palladium catalyst to yield a conjugated polymer.

While direct polymerization of this compound itself is not extensively documented in readily available literature, the synthesis of related poly(naphthalene vinylene)s and other naphthalene-containing polymers highlights the potential of this monomer. For example, the Gilch polymerization route is a common method for producing poly(p-phenylene vinylene) (PPV) derivatives. nih.govrsc.org This method could theoretically be adapted to polymerize a vinyl-substituted derivative of this compound. The resulting polymers would be expected to have a naphthalene unit in the main chain, influencing the material's solubility, thermal stability, and electronic properties.

The synthesis of oligo(ortho-naphthalene)s has also been reported, demonstrating the feasibility of creating well-defined, shorter-chain structures containing naphthalene units. researchgate.net Such oligomers are crucial for fundamental studies of structure-property relationships and can serve as models for their higher molecular weight polymer analogues.

The properties of the resulting polymers and oligomers are significantly influenced by the methoxy (B1213986) group on the naphthalene ring. This electron-donating group can increase the electron density of the polymer backbone, thereby affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the material's absorption and emission characteristics.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Method | Comonomer Type | Potential Polymer Structure | Key Features |

| Suzuki Polycondensation | Dihaloarene or Divinylarene | Alternating copolymer with 1-methoxynaphthalene-6-yl units | Controlled synthesis, well-defined structure |

| Heck Polycondensation | Divinylarene | Poly(1-methoxynaphthalene-6-vinylene) type structures | Direct C-C bond formation |

| Gilch Polymerization | (Requires vinyl derivatization) | Poly(1-methoxynaphthalene-6-vinylene) | Synthesis of high molecular weight polymers |

Development of Optoelectronic Materials

The incorporation of the 1-methoxynaphthalene-6-yl moiety into conjugated polymers is a promising strategy for developing advanced optoelectronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs). The naphthalene unit's extended π-conjugation and the electronic influence of the methoxy group can be leveraged to tune the optical and electronic properties of these materials.

Polymers containing naphthalene units often exhibit distinct photophysical properties. researchgate.net The larger aromatic system, compared to a simple benzene (B151609) ring, can lead to a red-shift in the absorption and emission spectra, potentially enabling the creation of materials that emit in the blue, green, or even red regions of the visible spectrum. For instance, the synthesis and characterization of poly(1-methoxy-4-octyloxy)-para-phenylene vinylene (MO-p-PPV) have demonstrated that the inclusion of methoxy and other alkoxy groups can lead to polymers with strong emission in the green-yellow region, making them suitable for OLED applications. scirp.org While this example does not directly use this compound, it illustrates the principle of using methoxy-substituted aromatic monomers to achieve desired luminescent properties.

Furthermore, the electronic properties of these materials make them potential candidates for use as donor or acceptor materials in PSCs. The ability to tune the HOMO and LUMO energy levels through chemical modification is a key advantage in designing materials that facilitate efficient charge separation and transport.

Table 2: Potential Optoelectronic Properties of Polymers Derived from this compound

| Property | Expected Influence of 1-Methoxynaphthalene-6-yl Unit | Potential Application |

| Absorption Spectrum | Tunable, potentially red-shifted compared to benzene analogues | Polymer Solar Cells (light absorption) |

| Emission Spectrum | Tunable fluorescence, potential for various colors | Organic Light-Emitting Diodes (emissive layer) |

| HOMO/LUMO Levels | Influenced by the electron-donating methoxy group | OLEDs (charge injection), PSCs (charge transfer) |

| Solubility | Can be enhanced by appropriate comonomer selection | Solution-processable devices |

| Thermal Stability | Generally good due to the rigid naphthalene core | Device longevity |

Exploration of Biological and Medicinal Research Applications Involving 6 Bromo 1 Methoxynaphthalene Derivatives

Investigation of Biological Activities and Interactions with Biomolecules

The biological potential of 6-bromo-1-methoxynaphthalene derivatives is rooted in the physicochemical properties of their core structure. The planar naphthalene (B1677914) system can facilitate intercalation with biomacromolecules like DNA, while the bromine and methoxy (B1213986) substituents influence the molecule's reactivity, solubility, and binding affinity to various biological targets.

Enzyme Inhibition Studies (e.g., Tyrosine Kinase Inhibition)

Protein tyrosine kinases (PTKs) are a family of enzymes that play a crucial role in cellular signaling pathways, regulating processes like cell growth, differentiation, and apoptosis. nih.gov Aberrant tyrosine kinase activity is often associated with diseases such as cancer, making them a key target for drug development. nih.gov

Derivatives of this compound have been investigated for their potential to inhibit tyrosine kinases. For instance, the related compound 2-bromo-6-methoxynaphthalene (B28277) has demonstrated potential as a tyrosine-protein inhibitor. medchemexpress.commedchemexpress.com While specific studies on this compound are limited, the broader class of naphthalene derivatives has shown promise. Chalcone (B49325) derivatives, which share some structural similarities, have been found to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). nih.gov This suggests that the naphthalene scaffold can serve as a basis for designing potent enzyme inhibitors.

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity and selectivity of a compound for a specific biological target. For derivatives of this compound, these assays are crucial in identifying potential therapeutic applications.

For example, in the context of opioid receptor research, docking studies of naltrexamine derivatives into opioid receptor crystal structures have been used to understand their binding modes and selectivity. nih.gov While not directly involving this compound, this research highlights the methodology used to assess the receptor binding potential of complex molecules. The insights gained from such studies can guide the design of novel ligands with high affinity and selectivity for specific receptors, a principle that can be applied to derivatives of this compound.

In Vitro Studies on Cell Lines

In vitro studies using various cell lines are a cornerstone of preclinical research, providing valuable information about the biological effects of new compounds at the cellular level.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

A significant area of research for naphthalene derivatives is their potential as anticancer agents. Studies have shown that certain 6-methoxynaphthalene derivatives exhibit promising antiproliferative activity against cancer cell lines. researchgate.net For example, specific derivatives have shown inhibitory activity against the HCT-116 colon cancer cell line. researchgate.net

Nitro-substituted hydroxynaphthanilides, another class of naphthalene derivatives, have also been evaluated for their anticancer effects. mdpi.comnih.gov Research has demonstrated that compounds like 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide show antiproliferative activity against THP-1 and MCF-7 cancer cells. mdpi.comnih.gov These compounds were found to induce cell cycle arrest and, in some cases, apoptosis. mdpi.comnih.gov The cytotoxic effects of these derivatives highlight the potential of the naphthalene scaffold in developing new anticancer therapies.

| Compound | Cell Line | Effect |

| 6-methoxynaphthalene derivatives (6b-d, 16) | HCT-116 (Colon Cancer) | Inhibitory activity. researchgate.net |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1, MCF-7 | Antiproliferative activity, induces apoptosis in THP-1. mdpi.comnih.gov |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1, MCF-7 | Antiproliferative activity. mdpi.comnih.gov |

| Ferrocene-linked tamoxifen (B1202) derivatives | PANC1, MCF7, MDA-MB-231 | Improved cytotoxicity compared to tamoxifen. mdpi.comresearchgate.net |

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and observing the resulting changes in biological efficacy, researchers can identify the key molecular features responsible for a compound's activity.

For nitro-substituted hydroxynaphthanilides, SAR studies have revealed that the position of the nitro group on the anilide ring significantly influences their antiproliferative activity. mdpi.com The potency was found to increase as the nitro group was moved from the ortho to the para position. mdpi.com Similarly, in the case of chalcone derivatives as EGFR tyrosine kinase inhibitors, the presence of hydroxyl groups at specific positions was found to be important for their inhibitory activity. nih.gov These findings underscore the importance of SAR in guiding the design of more potent and selective derivatives of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at the molecular level. These methods provide insights into the binding mode, affinity, and the key interactions that stabilize the ligand-protein complex.

In the study of 6-methoxynaphthalene derivatives as potential anticancer agents, molecular docking was used to predict their binding affinity and orientation at the active site of the aldo-keto reductase 1C3 (AKR1C3) enzyme. researchgate.net Similarly, for novel 1-hydroxy-naphthyl substituted heterocycles, in silico molecular docking helped to understand their binding interactions with receptors related to their antioxidant and antimicrobial activities. nih.gov These computational approaches are invaluable for rational drug design, allowing for the screening of virtual compound libraries and the prioritization of candidates for synthesis and biological testing. The validation of these docking methods is often achieved by comparing the predicted binding mode with known crystallographic data. rjptonline.org

Prediction of Binding Affinities and Modes

Computational methods, such as molecular docking, are crucial in modern drug discovery for predicting how a ligand (a small molecule) might bind to a protein target. These predictions are based on scoring functions that estimate the binding affinity, often represented as a binding energy score. A lower binding energy typically suggests a more stable and favorable interaction.

While specific molecular docking studies detailing the binding affinity and mode of this compound itself are not extensively available in the reviewed literature, the principles of such studies are well-established. For any given compound, a molecular docking simulation would involve preparing the 3D structure of the molecule and docking it into the binding site of a potential protein target. The simulation would then predict the most likely binding pose and calculate the binding energy.

In research involving derivatives of this compound, such as the dual degrader DEG-35, molecular modeling was used to hypothesize how structural changes would affect target engagement. nih.gov Researchers predicted that rigidifying the structure by introducing an amide bond could fix the compound in a conformation more favorable for binding to one target (IKZF2) over another (IKZF1). nih.gov This highlights how computational predictions of binding modes guide the design of more selective and potent molecules.

Identification of Potential Molecular Targets

The utility of this compound as a synthetic building block has led to the identification of several potential molecular targets for its derivatives.

One significant area of research is in the development of molecular glue degraders. In a study focused on creating dual degraders for the proteins Ikaros family zinc finger 2 (IKZF2) and Casein Kinase 1 Alpha (CK1α), this compound was used as a starting material to synthesize a library of compounds. nih.gov This work led to the development of DEG-35, a compound that selectively degrades IKZF2 and CK1α. nih.gov Both IKZF2 and CK1α are considered potential therapeutic targets in acute myeloid leukemia (AML) and other cancers. nih.gov

Another potential molecular target was identified in a patent for inhibitors of the histone demethylase KDM2b, which is implicated in cancer. google.com The patent describes the synthesis of (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives, using this compound as a key reagent, that are designed to inhibit KDM2b. google.com

These examples demonstrate that while this compound may not be the final active molecule, its scaffold is crucial for creating compounds that interact with specific and important biological targets like IKZF2, CK1α, and KDM2b.

Pharmacological Potential and Drug Discovery Research

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired criteria. This compound serves as a foundational structure for the generation of such lead compounds.

In the development of dual IKZF2 and CK1α degraders, a derivative synthesized from this compound was part of a library of compounds screened for activity. nih.gov This screening led to the identification of an initial lead compound, designated DEG-35, which demonstrated the desired degradation of the target proteins. nih.gov

Once a lead is identified, the process of lead optimization begins, where the molecule's structure is systematically modified to improve its properties. The study involving DEG-35 provides a clear example of this process. Despite its promising activity, DEG-35 was found to be metabolically unstable in human microsomes. nih.gov This led to a subsequent optimization campaign where researchers replaced the methoxynaphthalene scaffold, ultimately identifying DEG-77, a compound with improved properties suitable for in vivo studies. nih.gov This progression from an initial hit derived from this compound to a more refined lead compound illustrates a classic drug discovery workflow.

Table 1: Properties of Lead Compound and Analogs

| Compound | Target Degradation | Human Microsomal Stability (t1/2) |

|---|---|---|

| DEG-35 | IKZF2 and CK1α | 3.8 min |

| Analog 36 | - | 13.9 min |

| Analog 37 | - | 11.2 min |

| Analog 38 | - | 10.3 min |

| Analog 39 | - | 15.1 min |

Data sourced from a study on dual IKZF2 and CK1α degraders. nih.gov

Exploration of Anti-inflammatory Properties

The methoxynaphthalene core structure is found in well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen (B1676952). google.com These drugs typically function by inhibiting cyclooxygenase (COX) enzymes. Patents related to derivatives of this compound mention the potential for compounds to have anti-inflammatory effects, often in the context of broader therapeutic applications like cancer treatment where inflammation can play a role. google.com

However, specific studies focusing on the anti-inflammatory properties of this compound itself are not prominent in the available literature. Research on its derivatives provides some clues. For instance, the metabolic instability of the methoxynaphthalene group in DEG-35 was noted to be analogous to the demethylation of naproxen, indirectly linking it to the pharmacology of anti-inflammatory agents. nih.gov While a direct anti-inflammatory role for this compound is not established, its structural similarity to known anti-inflammatory compounds suggests it could be a valuable starting point for the design of new anti-inflammatory agents.

Toxicity and Safety Profile Research (Excluding Dosage/Administration)

In Silico Prediction of Toxicity Parameters

In silico toxicology uses computational models to predict the potential toxicity of chemical substances. These methods analyze a compound's structure to estimate various toxicity endpoints, such as carcinogenicity, mutagenicity, or organ toxicity, before extensive laboratory testing is performed.

For this compound, specific in silico toxicity prediction studies are not widely reported. However, safety data sheets provide some basic hazard information, indicating that the compound may be harmful if swallowed and can cause skin and eye irritation. sigmaaldrich.com It is not listed as a potential carcinogen by the ACGIH. angenechemical.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methoxynaphthalene |

| DEG-35 |

| DEG-77 |

| Naproxen |

Q & A

Q. What are the recommended methodologies for synthesizing 6-Bromo-1-methoxynaphthalene?

- Methodological Answer : Bromination of 1-methoxynaphthalene using electrophilic aromatic substitution (EAS) is a common approach. For example, N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with a catalytic amount of AIBN initiates radical bromination, targeting the electron-rich aromatic ring . Alternatively, aromatic Finkelstein reactions involving halogen exchange (e.g., bromine-to-iodine substitution) can modify existing derivatives . Key steps include:

- Purification via column chromatography.

- Structural validation using NMR and mass spectrometry (MS) .

Critical Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-bromination.

Q. How should researchers characterize this compound’s structural and purity profile?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR to confirm substitution patterns (e.g., bromine at C6, methoxy at C1) .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular weight (251.08 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for reproducibility) .

Data Interpretation : Cross-reference spectral data with computational predictions (e.g., InChI key DLKQHBOKULLWDQ-UHFFFAOYSA-N for brominated naphthalenes) .

Q. What experimental designs are critical for assessing its toxicity?

- Methodological Answer : Follow ATSDR guidelines for toxicological profiling :

- In Vivo Models : Expose rodents via inhalation, oral, or dermal routes; monitor endpoints like hepatotoxicity or respiratory inflammation.

- In Vitro Assays : Use human cell lines (e.g., HepG2) to evaluate cytotoxicity and genotoxicity.

- Bias Mitigation : Apply risk-of-bias questionnaires (Table C-6/C-7) to address:

| Bias Domain | Key Questions |

|---|---|

| Selection | Was dose randomization adequate? |

| Detection | Were exposure/outcome assessments reliable? |

| Reporting : Use PRISMA guidelines for systematic reviews . |

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

- Methodological Answer :

- Systematic Review : Aggregate data using PubMed/TOXCENTER queries (e.g., "Naphthalenes/toxicity"[MeSH] AND "humans"[mh]) to identify knowledge gaps .

- Meta-Analysis : Apply statistical models to reconcile conflicting results (e.g., heterogeneity in exposure levels or species-specific responses) .

- Bias Assessment : Re-evaluate studies using Table C-6/C-7 criteria (e.g., attrition bias, blinding protocols) .

Q. What is the compound’s role in synthesizing naphthalene-derived natural products?

- Methodological Answer :

- Cross-Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl groups at the bromine position .

- Protecting Group Strategies : Methoxy groups stabilize intermediates during multi-step syntheses (e.g., tetrahydronaphthalene derivatives) .

Case Study : Methyl 6-bromo-2-naphthoate undergoes iodination to form 6-iodo-2-naphthoic acid, a precursor for bioactive molecules .

Q. How can computational modeling predict its environmental degradation mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify reactive sites for hydrolysis or photolysis .

- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil or water) using software like GROMACS.

Validation : Compare predictions with experimental pharmacokinetic data (e.g., urinary metabolites in animal models) .

Q. What advanced techniques quantify its persistence in environmental samples?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect trace levels in water/soil extracts using selective ion monitoring (SIM) .

- Isotope-Labeled Standards : Spike samples with -labeled analogs to correct for matrix effects .

Regulatory Alignment : Follow EPA guidelines for environmental exposure assessments .

Safety & Handling

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.